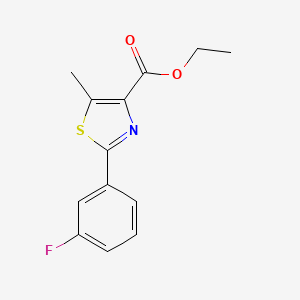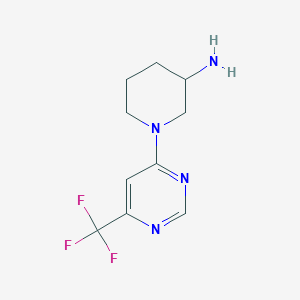
1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
G Protein-Coupled Receptor Agonists
A study highlighted the design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These compounds showed enhanced agonist activity and an improved human ether-à-go-go-related gene (hERG) inhibition profile, indicating potential applications in diabetes treatment through augmented insulin secretion and glucose level reduction in diabetic models (Kubo et al., 2021).
Antimicrobial Activities
Research on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones explored their antibacterial activity. The study showcases the potential of these compounds in addressing microbial resistance through novel structural modifications (Merugu, Ramesh, & Sreenivasulu, 2010).
Antineoplastic Agents
Another study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The findings contribute to understanding the metabolic pathways of Flumatinib, emphasizing the role of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine derivatives in cancer treatment (Gong et al., 2010).
Synthesis of Novel Compounds
The unexpected formation of trifluoromethylated pyrido[2,3-d]pyrimidine derivatives through a one-pot, multi-component reaction (MCRs) demonstrates the chemical versatility and potential for creating novel molecules with unique properties. This synthesis pathway offers insights into creating new compounds for further biological evaluation (Wang et al., 2017).
Pharmacokinetics
A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor in rat, dog, and human models provided critical data on the disposition of novel therapeutic agents. Understanding these pharmacokinetic profiles is essential for drug development and safety evaluation (Sharma et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a significant target for managing type 2 diabetes .
Mode of Action
The compound interacts with its target, Dipeptidyl peptidase 4, by inhibiting its activity . This inhibition results in changes in the glucose metabolism pathway, leading to improved control of blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolism pathway. By inhibiting Dipeptidyl peptidase 4, it prevents the breakdown of incretin hormones, which are involved in insulin secretion . This leads to increased insulin levels and decreased blood glucose levels .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin secretion and decreased glucagon release . These effects result in lower blood glucose levels, which is beneficial for managing type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Análisis Bioquímico
Biochemical Properties
1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with dipeptidyl peptidase 4 (DPP-4), a key enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the regulation of blood sugar levels.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activation of T-cells by binding to cell surface glycoprotein receptors involved in T-cell receptor-mediated activation . This interaction can enhance the coactivation of T-cells, thereby influencing immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to target proteins, leading to enzyme inhibition or activation. For instance, its interaction with DPP-4 involves binding to the enzyme’s active site, resulting in the inhibition of its catalytic activity . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and accumulation in specific cellular compartments . This property also influences its localization and distribution within tissues, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize within the cytoplasm and nucleus, where it interacts with various proteins and enzymes to exert its effects on cellular processes.
Propiedades
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-4-9(16-6-15-8)17-3-1-2-7(14)5-17/h4,6-7H,1-3,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCFEKNNJLKQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)
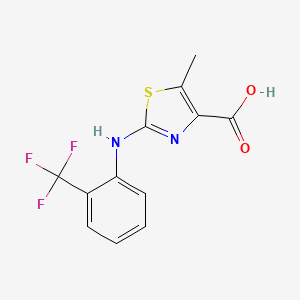
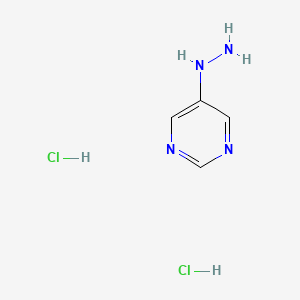
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1408296.png)
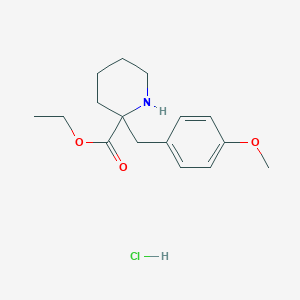
amino]butanoic acid](/img/structure/B1408299.png)


![1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408302.png)
![Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate](/img/structure/B1408303.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)
